molecular formula C25H29BrN2O B11708295 5-(2-Bromophenyl)-3-[4-(4-pentylcyclohexyl)phenyl]-1,2,4-oxadiazole

5-(2-Bromophenyl)-3-[4-(4-pentylcyclohexyl)phenyl]-1,2,4-oxadiazole

Cat. No.: B11708295
M. Wt: 453.4 g/mol
InChI Key: CXCFVQUHLBUAKO-UHFFFAOYSA-N
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Description

5-(2-Bromophenyl)-3-[4-(4-pentylcyclohexyl)phenyl]-1,2,4-oxadiazole is a complex organic compound that belongs to the class of oxadiazoles. Oxadiazoles are heterocyclic compounds containing an oxygen and two nitrogen atoms in a five-membered ring. This particular compound is notable for its unique structure, which includes a bromophenyl group and a pentylcyclohexylphenyl group, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2-Bromophenyl)-3-[4-(4-pentylcyclohexyl)phenyl]-1,2,4-oxadiazole typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-bromobenzohydrazide with 4-(4-pentylcyclohexyl)benzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature, followed by cyclization to form the oxadiazole ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The reaction conditions are optimized to ensure high purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

5-(2-Bromophenyl)-3-[4-(4-pentylcyclohexyl)phenyl]-1,2,4-oxadiazole can undergo various types of chemical reactions, including:

    Substitution Reactions: The bromine atom in the bromophenyl group can be substituted with other nucleophiles.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Cyclization Reactions: The oxadiazole ring can participate in further cyclization reactions to form more complex structures.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, and the reactions are typically carried out in polar solvents like dimethylformamide (DMF) at elevated temperatures.

    Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like sodium borohydride can be used under controlled conditions.

    Cyclization Reactions: Catalysts such as palladium or copper may be employed to facilitate cyclization reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted derivatives, while oxidation and reduction can lead to different oxidation states of the compound.

Scientific Research Applications

5-(2-Bromophenyl)-3-[4-(4-pentylcyclohexyl)phenyl]-1,2,4-oxadiazole has a wide range of scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.

    Biology: The compound’s unique structure makes it a candidate for studying biological interactions and pathways.

    Industry: Used in the development of advanced materials, including polymers and liquid crystals.

Mechanism of Action

The mechanism of action of 5-(2-Bromophenyl)-3-[4-(4-pentylcyclohexyl)phenyl]-1,2,4-oxadiazole involves its interaction with specific molecular targets and pathways. The bromophenyl group can participate in halogen bonding, while the oxadiazole ring can engage in hydrogen bonding and π-π interactions. These interactions can influence the compound’s biological activity and its ability to modulate specific pathways.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-Bromophenyl)-5-(2-nitrophenyl)-2,4-pentadienenitrile
  • 4-Bromophenylacetylene

Uniqueness

Compared to similar compounds, 5-(2-Bromophenyl)-3-[4-(4-pentylcyclohexyl)phenyl]-1,2,4-oxadiazole stands out due to its unique combination of a bromophenyl group and a pentylcyclohexylphenyl group. This combination imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.

Properties

Molecular Formula

C25H29BrN2O

Molecular Weight

453.4 g/mol

IUPAC Name

5-(2-bromophenyl)-3-[4-(4-pentylcyclohexyl)phenyl]-1,2,4-oxadiazole

InChI

InChI=1S/C25H29BrN2O/c1-2-3-4-7-18-10-12-19(13-11-18)20-14-16-21(17-15-20)24-27-25(29-28-24)22-8-5-6-9-23(22)26/h5-6,8-9,14-19H,2-4,7,10-13H2,1H3

InChI Key

CXCFVQUHLBUAKO-UHFFFAOYSA-N

Canonical SMILES

CCCCCC1CCC(CC1)C2=CC=C(C=C2)C3=NOC(=N3)C4=CC=CC=C4Br

Origin of Product

United States

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